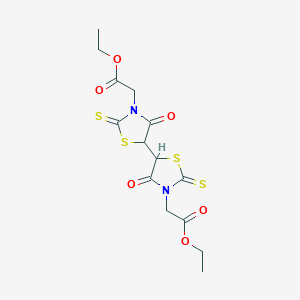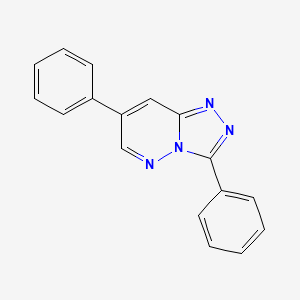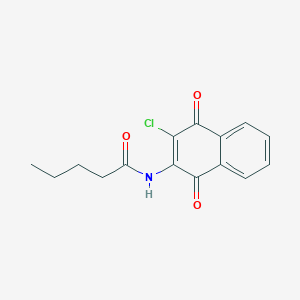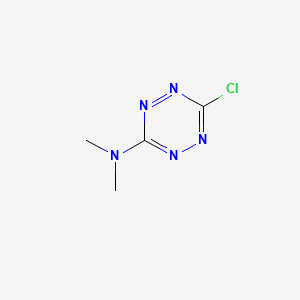
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is a chemical compound with the molecular formula C4H6ClN5. It is a member of the tetrazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of 6-chloro-1,2,4,5-tetrazine with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-chloro-1,2,4,5-tetrazine and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C.
Procedure: The 6-chloro-1,2,4,5-tetrazine is dissolved in the solvent, and dimethylamine is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted tetrazines with various functional groups.
Oxidation Reactions: Formation of tetrazine oxides.
Reduction Reactions: Formation of hydrazine derivatives.
Scientific Research Applications
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex tetrazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Similar in structure but contains a triazine ring instead of a tetrazine ring.
6-Chloro-1,2,4,5-tetrazine: Lacks the dimethylamine group, making it less reactive in certain substitution reactions.
N,N-Dimethyl-1,2,4,5-tetrazin-3-amine: Similar but without the chlorine atom, affecting its reactivity and applications.
Uniqueness
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is unique due to the presence of both the chlorine atom and the dimethylamine group, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various substitution reactions and form stable complexes with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
106131-62-8 |
|---|---|
Molecular Formula |
C4H6ClN5 |
Molecular Weight |
159.58 g/mol |
IUPAC Name |
6-chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C4H6ClN5/c1-10(2)4-8-6-3(5)7-9-4/h1-2H3 |
InChI Key |
PJKDZJSRVGYZDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(N=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

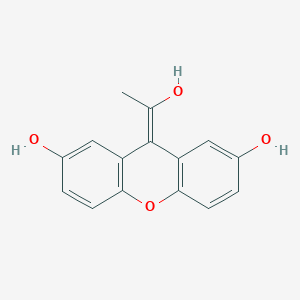
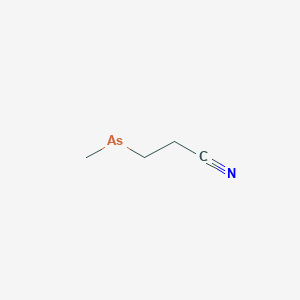

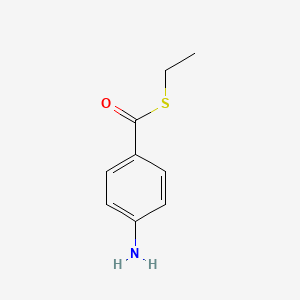

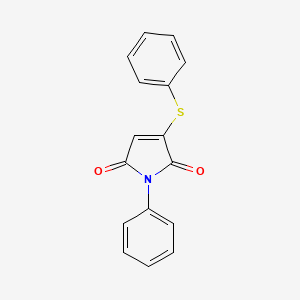
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)

![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
